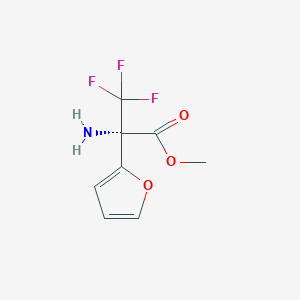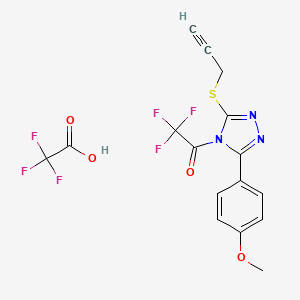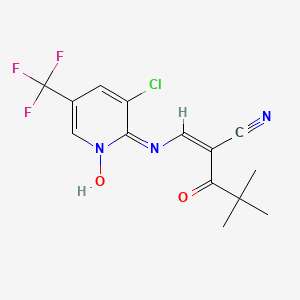
2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile (DMPAPA) is a synthetic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as nitriles, which are characterized by a carbon-nitrogen triple bond. DMPAPA has been used in a variety of experiments, including those involving protein folding, enzyme catalysis, and drug delivery.
科学的研究の応用
2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile has been used in a variety of scientific research experiments. It has been used in studies of protein folding, enzyme catalysis, and drug delivery. This compound has also been used in studies of the structure and dynamics of proteins and enzymes. Additionally, it has been used to investigate the mechanism of action of drugs and to study the effects of drugs on biochemical and physiological processes.
作用機序
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile is not completely understood. However, it is believed that its unique structure allows it to interact with proteins and enzymes in a specific manner. This compound is thought to interact with the active sites of enzymes, allowing them to catalyze reactions more efficiently. Additionally, its ability to bind to proteins may help to stabilize their structures and increase their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to affect the activity of enzymes and proteins, as well as the structure and dynamics of proteins. In addition, it has been shown to affect the permeability of cell membranes and the uptake of drugs.
実験室実験の利点と制限
The advantages of using 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile in laboratory experiments include its ability to interact with proteins and enzymes in a specific manner, its ability to stabilize proteins and increase their activity, and its ability to affect the permeability of cell membranes and the uptake of drugs. The limitations of using this compound in laboratory experiments include its relatively low solubility in aqueous solutions and its potential to cause adverse reactions when exposed to certain compounds.
将来の方向性
For the use of 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile in scientific research include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential to be used in drug delivery systems. Additionally, further research is needed to explore its potential to be used in the synthesis of new compounds and its ability to be used in the production of new drugs. Finally, further research is needed to explore its potential to be used in the development of new technologies, such as nanotechnology.
合成法
2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile can be synthesized through a two-step process. The first step involves the reaction of 2-methyl-2-propanol with 9,10-dioxoanthracene to form this compound. The second step involves the reaction of the product of the first step with aqueous sodium hydroxide to form the desired compound.
特性
IUPAC Name |
(2Z)-2-[[(9,10-dioxoanthracen-1-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-22(2,3)21(27)13(11-23)12-24-17-10-6-9-16-18(17)20(26)15-8-5-4-7-14(15)19(16)25/h4-10,12,24H,1-3H3/b13-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQXBMZDJLLOAT-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)










![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)